2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol

Description

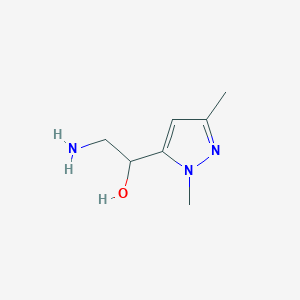

2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol is a pyrazole derivative characterized by a 2-aminoethanol backbone linked to a 1,3-dimethyl-substituted pyrazole ring. The molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol. The compound features:

- A 1,3-dimethylpyrazole core, which enhances steric hindrance and influences solubility.

This structural framework is pivotal in medicinal chemistry, particularly in designing ligands for receptors or enzymes. Pyrazole derivatives are known for their versatility in pharmacological applications, including anticonvulsant, anti-inflammatory, and anxiolytic properties .

Properties

IUPAC Name |

2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3,7,11H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYGTEOZIWTVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include substituted pyrazoles, nitroso derivatives, and various amines and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Ethanolamine Moieties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: The 1,3-dimethylpyrazole group in the target compound increases hydrophobicity compared to 1-methylpyrazole derivatives (e.g., ). This may enhance blood-brain barrier penetration, suggesting CNS-targeted applications.

Pharmacological Implications: The dimethoxyaryl derivative () is regulated due to psychoactive properties, highlighting how aryl group modifications drastically alter legal and biological profiles.

Analytical Tools :

Pharmacokinetic and Regulatory Profiles

- Solubility : The 1,3-dimethylpyrazole group likely reduces aqueous solubility compared to hydroxylated derivatives (e.g., ).

Biological Activity

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol is a compound characterized by its unique structure that includes an amino group and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.20 g/mol. Its structure allows for significant interactions with biological targets, making it a valuable compound for research.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 155.20 g/mol |

| Structural Features | Amino group, Pyrazole ring |

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by reduction processes. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon may be employed to enhance yields .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor . The amino group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. This mechanism is critical in the development of therapeutic agents targeting various diseases.

Anticancer Properties

Studies have shown that compounds containing a pyrazole structure exhibit significant anticancer activities. Specifically, derivatives similar to this compound have been reported to inhibit the growth of multiple cancer cell lines, including lung, colorectal, and breast cancers .

Table: Anticancer Activity of Pyrazole Derivatives

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.4 | |

| HepG2 (Liver Cancer) | 12.8 | |

| A549 (Lung Cancer) | 18.5 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to modulate pathways involved in inflammation through interactions with specific receptors .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amino group forms hydrogen bonds with enzymes, inhibiting their activity.

- Receptor Modulation : The pyrazole ring interacts with receptor sites that are crucial for inflammatory responses and cancer cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- A study published in ACS Omega demonstrated that certain pyrazole derivatives exhibited significant anticancer activity against multiple cell lines, suggesting a promising avenue for drug development .

- Another research paper identified specific derivatives that showed potent antimicrobial activity against various pathogens, indicating the compound's versatility beyond anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol, and how can yield and purity be maximized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazole derivatives and amino alcohols. Key steps include:

- Reflux conditions : Ethanol is a common solvent for cyclization reactions (e.g., 12-hour reflux for pyrazoline derivatives) .

- Purification : Recrystallization using ethanol/THF (1:1) mixtures improves crystallinity, while HPLC with C18 columns ensures purity (>97%) .

- Catalysis : Triethylamine or morpholine can enhance reaction efficiency in multi-step syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions on the pyrazole ring (e.g., methyl groups at δ 2.1–2.5 ppm) .

- HPLC : Quantifies purity using reverse-phase columns (e.g., 97% purity with C18) .

- X-ray crystallography : Confirms stereochemistry via single-crystal analysis (R factor <0.06) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be systematically resolved?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., P19 or D3 embryonic stem cells) and concentrations (e.g., 1 µM–400 nM) to minimize variability .

- Dose-response curves : Establish EC₅₀ values under controlled conditions (e.g., 24-hour incubation) .

- Theoretical alignment : Link bioactivity to molecular docking results (e.g., hydrogen bonding with kinase targets) to validate mechanisms .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., GSK-3β) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .

Q. What strategies address regioselectivity challenges during pyrazole ring functionalization?

Methodological Answer:

- Directed metallation : Use lithium bases to selectively deprotonate the pyrazole N–H position .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during multi-step syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 5-position .

Q. How can isomerism (e.g., tautomerism or chirality) be resolved during synthesis and purification?

Methodological Answer:

- Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients to separate enantiomers .

- Crystallographic control : Slow evaporation of ethanol/THF solutions yields single crystals for absolute configuration determination .

- Dynamic NMR : Monitor tautomeric equilibria at variable temperatures (e.g., 25–60°C) .

Q. How can in silico predictions of metabolic stability be validated experimentally?

Methodological Answer:

- Microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and quantify degradation via LC-MS .

- QSAR models : Corrogate computed logP values with experimental partition coefficients (e.g., octanol/water) .

- Metabolite ID : Use HRMS/MS to detect oxidative metabolites (e.g., hydroxylation at the ethanol moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.